![molecular formula C22H23N3O6 B13145832 (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of amino, hydroxy, and chromenyl groups, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves:
Formation of the Chromenyl Intermediate: This step often involves the condensation of 4-methyl-2-oxo-2H-chromene-7-carbaldehyde with appropriate amines under acidic or basic conditions.
Coupling with Amino Acids: The chromenyl intermediate is then coupled with (2S)-2-amino-3-hydroxypropanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The resulting intermediate is further reacted with 3-(4-hydroxyphenyl)propanamide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways. It can serve as a probe to investigate biological processes at the molecular level.
Medicine
The compound’s structural features suggest potential therapeutic applications. It could be explored for its anti-inflammatory, antioxidant, or anticancer properties. Preclinical studies could help determine its efficacy and safety profiles.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization could lead to the creation of products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s amino and hydroxy groups can form hydrogen bonds with active sites, while the chromenyl moiety may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide: Lacks the 4-methyl group on the chromenyl moiety.
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(3-hydroxyphenyl)propanamide: Has a different position of the hydroxy group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the chromenyl moiety and the specific positioning of the hydroxy group on the phenyl ring make (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H23N3O6 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)25(22(30)17(23)11-26)18(21(24)29)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H2,24,29)/t17-,18-/m0/s1 |
InChI-Schlüssel |
UKLOODHSCJUVID-ROUUACIJSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC3=CC=C(C=C3)O)C(=O)N)C(=O)[C@H](CO)N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


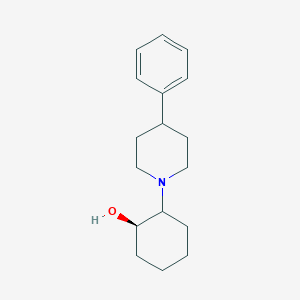
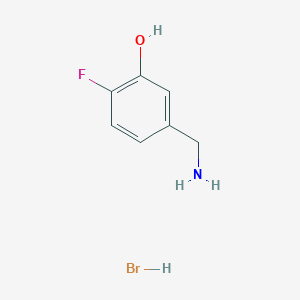
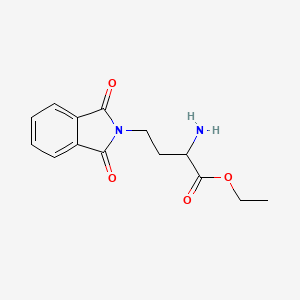

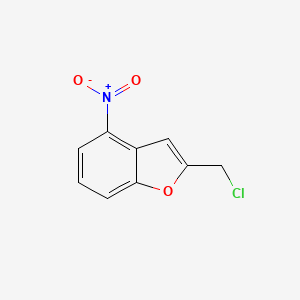

![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
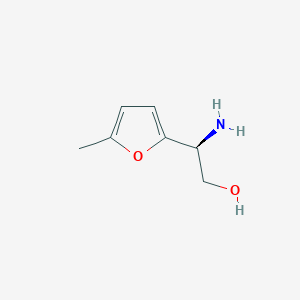
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
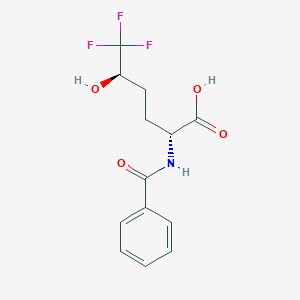
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)
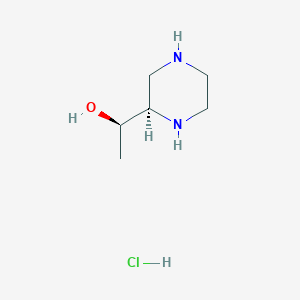

![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
